(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Overview
Description
(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is an organic compound that features a bromophenyl group attached to a phthalimide moiety via a methyl acetate linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the esterification of (3-bromophenyl)methanol with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, while the phthalimide moiety can engage in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
- (3-Fluorophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
- (3-Iodophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Uniqueness
(3-Bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4/c18-12-5-3-4-11(8-12)10-23-15(20)9-19-16(21)13-6-1-2-7-14(13)17(19)22/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGCRLJIULTXSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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